Methyl 4-aminoadamantane-1-carboxylate

Description

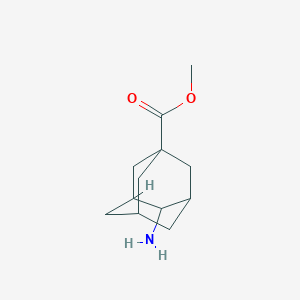

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-aminoadamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBLQWDWMIYKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)C(C(C3)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Adamantane-1-carboxylic Acid to Methyl Adamantane-1-carboxylate

One common approach involves the esterification of adamantane-1-carboxylic acid with methanol under acidic conditions:

- Procedure:

Adamantane-1-carboxylic acid (5 g, 2.7 mmol) is refluxed with excess methanol (50 mL) and concentrated sulfuric acid (9.2 g, 98%) as a catalyst. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is neutralized with sodium bicarbonate solution, cooled, and the precipitate is filtered and dried. - Yield: Approximately 98.4% of methyl adamantane-1-carboxylate is obtained as white needle-shaped crystals.

This step provides the methyl ester intermediate essential for further functionalization.

Amination to Introduce the 4-Amino Group

The introduction of the amino group at the 4-position can be achieved by hydrogenation or substitution reactions starting from appropriate precursors:

Hydrogenation Route:

Hydrogenation of adamantane derivatives bearing a suitable leaving group at the 4-position in the presence of a catalyst can yield the 4-amino derivative. Specific details on catalysts and conditions are typically found in organic synthesis handbooks.Reaction of Formylaminoadamantane with Hydrochloric Acid:

The hydrochloride salt of this compound can be prepared by reacting formylaminoadamantane with hydrochloric acid. The formylaminoadamantane is treated with HCl slowly to form the hydrochloride salt of the amino ester. This method yields a white crystalline powder soluble in water and ethanol, with a melting point between 160-165 °C.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Adamantane-1-carboxylic acid (C10H16O2) | Methanol, H2SO4, reflux | Methyl adamantane-1-carboxylate | 98.4 | Esterification, TLC monitoring |

| 2 | Methyl adamantane-1-carboxylate | Hydrazine hydrate (for hydrazide intermediate) or HCl with formylaminoadamantane | This compound (or hydrochloride salt) | 90+ | Amination via hydrogenation or acid treatment |

Research Findings and Optimization

- The esterification step is highly efficient and reproducible, with yields typically above 95%. The use of sulfuric acid as a catalyst under reflux conditions is standard practice.

- Amination can be performed via hydrogenation or by reacting intermediates such as formylaminoadamantane with hydrochloric acid to yield the hydrochloride salt, which is often preferred for its stability and solubility characteristics.

- Reaction monitoring by TLC using solvent systems such as n-hexane/ethyl acetate/dichloromethane (2:1:1) and UV visualization at 254 nm is effective for tracking progress.

- Safety precautions include the use of personal protective equipment and proper ventilation due to the corrosive nature of reagents like sulfuric acid and hydrochloric acid.

Additional Notes on Industrial and Research Scale Synthesis

- Industrial synthesis often optimizes reaction times, reagent stoichiometry, and purification methods to maximize yield and purity.

- The compound serves as a key intermediate for further derivatization in antiviral, anti-inflammatory, and anti-tumor drug synthesis, highlighting the importance of efficient preparation methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminoadamantane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often carried out under specific conditions to achieve the desired products .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

MAA has been studied for its antiviral properties, particularly against viruses that affect the central nervous system. The compound shows promise as an inhibitor of viral replication, which could lead to new treatments for viral infections. In laboratory studies, MAA demonstrated a capacity to enhance the survival rate of infected cells compared to controls, indicating its potential as a therapeutic agent in antiviral protocols .

2. Neurological Disorders

Research indicates that MAA may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert effects directly within the central nervous system. Preclinical studies have suggested that MAA can improve cognitive function and reduce neuroinflammation in animal models .

3. Enzyme Inhibition

MAA has been identified as an inhibitor of 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), an enzyme involved in the metabolism of glucocorticoids. Inhibition of this enzyme can have implications for treating conditions like obesity and metabolic syndrome by modulating cortisol levels in tissues .

Pharmacological Applications

1. Drug Formulation

MAA can be formulated into various dosage forms, including tablets and capsules, making it suitable for oral administration. Its stability and solubility profile allow for effective delivery systems that enhance bioavailability .

2. Active Pharmaceutical Ingredient (API)

As an API, MAA is being explored for its role in developing new medications targeting specific diseases. Its structural analogs are also under investigation for similar pharmacological effects, expanding its potential therapeutic applications .

Case Studies

Mechanism of Action

The mechanism of action of methyl 4-aminoadamantane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane Derivatives

Methyl 4-oxoadamantane-1-carboxylate (CAS: 56674-88-5)

- Molecular Formula : C₁₂H₁₆O₃

- Molar Mass : 208.25 g/mol

- Key Features: Replaces the 4-amino group with a ketone, reducing polarity.

- Physical Properties : Melting point = 53–54°C; predicted boiling point = 300.9°C .

- Applications : Used in organic synthesis; ketone functionality enables further derivatization.

Adamantane-1-carboxylic Acid (CAS: 828-51-3)

- Molecular Formula : C₁₁H₁₆O₂

- Molar Mass : 180.27 g/mol

- Applications : Intermediate in drug synthesis (e.g., antiviral agents) .

Comparison Insight: The 4-amino and methyl ester groups in the target compound enhance solubility in polar solvents compared to the carboxylic acid analog. The oxo derivative’s lower polarity may favor membrane permeability in drug design .

Bicyclo[2.2.2]octane Derivatives

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS: 1401333-04-7)

- Similarity Score : 0.97

- Key Features : Bicyclic core reduces steric hindrance compared to adamantane.

- Physical Properties : Lower molecular rigidity likely reduces melting/boiling points.

- Applications: Potential use in polymer chemistry due to reduced synthetic complexity.

Comparison Insight : The adamantane scaffold’s rigidity may confer superior thermal stability, making it preferable for high-temperature applications.

Cyclohexane Derivatives

trans-Methyl 4-aminocyclohexanecarboxylate (CAS: 135908-33-7)

- Similarity Score : 0.92

- Key Features : Flexible cyclohexane ring; trans-configuration minimizes steric strain.

- Physical Properties : Lower melting point than adamantane analogs due to conformational flexibility.

- Applications : Used in peptide mimetics or as chiral building blocks.

Comparison Insight : Cyclohexane derivatives offer synthetic versatility but lack the adamantane scaffold’s stability, limiting use in harsh conditions .

Stereochemical Variants

Methyl (3R,5S)-4-aminoadamantane-1-carboxylate Hydrochloride

- Key Features : Stereospecific configuration affects receptor binding in drug candidates.

- Status : Discontinued commercially, suggesting challenges in synthesis or stability .

Comparison Insight : Stereochemistry critically influences bioactivity, but synthetic complexity may hinder large-scale production.

Biological Activity

Methyl 4-aminoadamantane-1-carboxylate is a compound derived from the adamantane framework, known for its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 209.27 g/mol. Its structure includes an amino group and a carboxylate group, which contribute to its reactivity and biological activity. The compound's cage-like structure allows it to interact effectively with various biological targets, making it a candidate for therapeutic use.

The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes, particularly:

- 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme is crucial in cortisol metabolism and is implicated in metabolic disorders like obesity and diabetes. Inhibition can lead to altered glucose homeostasis and fat accumulation .

- Antiviral Activity : Similar adamantane derivatives have shown efficacy against influenza viruses by interfering with viral replication mechanisms .

Biological Activities

This compound exhibits several notable biological activities:

- Antiviral Properties : It has been studied for its potential to inhibit viral infections, particularly influenza .

- Neuroprotective Effects : The compound is investigated for its applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anti-inflammatory and Anticancer Properties : Preliminary studies suggest potential anti-inflammatory effects, although more research is needed to confirm these findings .

Comparative Analysis with Similar Compounds

The following table compares this compound with other notable adamantane derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Amantadine | Amino group at position 1 | Established antiviral drug for influenza |

| Memantine | Amino group at position 1 with dimethyl groups | Used in Alzheimer’s treatment |

| Rimantadine | Similar to amantadine | Antiviral agent with fewer side effects |

| Methyl 3,5,7-trifluoroadamantane-1-carboxylate | Fluorinated derivative | Enhanced potency against specific targets |

This compound stands out due to its specific functional groups that enhance its therapeutic potential compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

- Inhibition Studies : Research demonstrated that this compound effectively inhibits the activity of 11β-hydroxysteroid dehydrogenase type 1, leading to significant alterations in metabolic pathways associated with obesity .

- Antiviral Testing : In vitro studies showed that this compound exhibited antiviral activity against influenza viruses. The selectivity index (SI) was significantly higher than that of standard antiviral drugs, indicating lower toxicity and higher efficacy .

- Neuroprotective Evaluations : Animal models indicated that the compound could protect neuronal cells from degeneration, suggesting its potential use in treating neurodegenerative diseases .

Future Directions

Ongoing research aims to further elucidate the pharmacological properties of this compound. Key areas of focus include:

- Detailed Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

- Synthesis of Derivatives : Exploring modifications to enhance biological activity or reduce side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 4-aminoadamantane-1-carboxylate with high purity?

- Methodological Answer : Optimize esterification under inert conditions (e.g., dry N₂ atmosphere) using coupling agents like HATU (). Post-synthesis purification via reverse-phase HPLC, as demonstrated for structurally related adamantane derivatives (e.g., 2-adamantanamine hydrochloride in ), ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via -NMR and mass spectrometry (MS) .

Q. Which analytical techniques are critical for confirming the structural integrity of Methyl 4-aminadamantane-1-carboxylate?

- Methodological Answer : Employ a combination of -/-NMR to confirm functional groups (e.g., methyl ester and amine). High-resolution MS (HRMS) validates molecular weight. X-ray crystallography (using SHELX for refinement; ) resolves stereochemistry. Cross-reference spectral data with databases like ChemIDplus () to rule out isomeric impurities .

Q. How should researchers handle solubility challenges during in vitro assays involving this compound?

- Methodological Answer : Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in assay buffers. For low solubility, derivatize the compound using reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F; ) to enhance detectability in biological matrices. Validate solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural determination of this compound?

- Methodological Answer : Use SHELXL ( ) for refinement, applying TWIN and BASF commands to model twinning. Validate packing motifs via Mercury’s Materials Module ( ) to identify symmetry-related disorder. Compare experimental data with simulated powder XRD patterns to isolate artifacts .

Q. What strategies address contradictions between theoretical NMR chemical shift predictions and experimental data for adamantane derivatives?

- Methodological Answer : Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering). Cross-validate with density functional theory (DFT) calculations using software like Gaussian. Adjust solvent models (e.g., PCM for DMSO) to align computational and experimental shifts ( ) .

Q. How can ecological toxicity gaps (e.g., biodegradability, bioaccumulation) for this compound be addressed in environmental risk assessments?

- Methodological Answer : Conduct OECD 301F biodegradation assays and quantify bioaccumulation factors (BCF) using in silico tools like EPI Suite. For experimental validation, employ high-performance liquid chromatography coupled with tandem MS (HPLC-MS/MS) to track compound persistence in soil-water systems () .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the biological activity of this compound?

- Methodological Answer : Include vehicle controls (e.g., DMSO) to rule out solvent interference. Use structurally similar adamantane analogs (e.g., 1-adamantanemethanol; ) as negative controls. Validate target engagement via competitive binding assays or CRISPR-Cas9 knockout models .

Q. How should researchers optimize reaction conditions for synthesizing this compound derivatives with modified functional groups?

- Methodological Answer : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents using Design of Experiments (DoE) frameworks. Monitor byproducts via LC-MS and optimize stoichiometry using kinetic modeling ( ). For sterically hindered derivatives, employ microwave-assisted synthesis to reduce reaction times .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.